

Dutasteride-13C6: Chemical Profile & Bioanalytical Application Guide

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Compound of Interest

Compound Name: *Dutasteride-13C6*

CAS No.: *1217685-27-2*

Cat. No.: *B1141179*

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Executive Summary

Dutasteride-13C6 is a stable isotope-labeled analog of Dutasteride, a dual 5-alpha reductase inhibitor used to treat Benign Prostatic Hyperplasia (BPH).[1] It is chemically synthesized by replacing six carbon atoms on the 2,5-bis(trifluoromethyl)phenyl moiety with Carbon-13 (¹³C) isotopes.

Its primary utility is as a surrogate Internal Standard (IS) in LC-MS/MS assays. Due to its co-elution with the native drug and identical ionization efficiency—distinguished only by mass shift—it provides the highest level of correction for matrix effects, extraction variability, and ionization suppression in complex biological matrices (plasma, serum).

Chemical Identity & Structure

The structural integrity of the internal standard is paramount for accurate quantification. The label is strategically placed on the amide side chain to ensure the label is retained during the primary fragmentation event in mass spectrometry.

Structural Comparison[2]

Feature	Native Dutasteride	Dutasteride-13C6
CAS Number	164656-23-9	1217685-27-2
Molecular Formula		
Molecular Weight	528.53 g/mol	534.50 g/mol (+6 Da)
Label Position	N/A	Phenyl Ring (Side Chain)
IUPAC Name	(5 α - β)-N-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene-17-carboxamide	...phenyl- ...

Isotopic Purity

- Chemical Purity:

98%

- Isotopic Enrichment:

99 atom %

- Mass Shift: +6.02 Da (sufficient to avoid isotopic overlap with the native M+ isotope profile).

Physicochemical Properties[2][3][4]

Understanding the solubility and stability profile is critical for preparing stock solutions that remain stable throughout long analytical runs.

Solubility Profile

Dutasteride-13C6 is highly lipophilic (

). It is insoluble in water, which necessitates specific solvent choices for stock preparation.

- Primary Stock Solvent: Methanol (MeOH) or Acetonitrile (ACN). Solubility

1 mg/mL.

- Secondary Solvent: Ethanol, DMSO (up to 10 mg/mL).
- Aqueous Buffer Compatibility: Poor. Working solutions should maintain 50% organic content to prevent precipitation.

Stability[5]

- Solid State: Stable for >2 years at -20°C.
- Stock Solution (MeOH): Stable for at least 1 month at -20°C.
- In-Matrix Stability: Plasma samples containing Dutasteride are stable for >24 hours at room temperature and through multiple freeze-thaw cycles.

Mass Spectrometry Characteristics

This section details the mechanistic basis for the MRM (Multiple Reaction Monitoring) transitions. The choice of transitions is self-validating: the fragmentation pattern must be consistent with the labeling position.

Fragmentation Mechanism

Dutasteride ionizes efficiently in Positive Electrospray Ionization (ESI+) mode to form the protonated molecule

.

Upon Collision Induced Dissociation (CID), the primary fragmentation pathway involves the cleavage of the 4-azasteroid A-ring (lactam ring), resulting in a neutral loss of 68 Da (

moiety).

- Crucial Insight: The

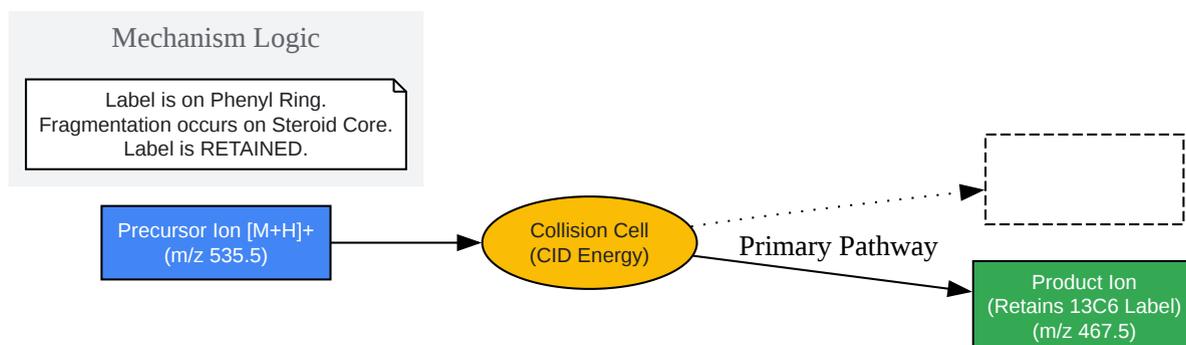
label is located on the phenyl side chain.

- Result: The neutral loss (68 Da) comes from the steroid core and does not contain the label. Therefore, the product ion retains the label, shifting the product mass by exactly +6 Da compared to the native drug.

Validated MRM Transitions

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Dwell Time (ms)
Dutasteride (Native)	529.5	461.5	30 - 35	100
Dutasteride-13C6 (IS)	535.5	467.5	30 - 35	100

Fragmentation Pathway Diagram



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Figure 1: Mechanistic fragmentation pathway demonstrating why the product ion shifts by +6 Da, confirming the label retention.

Validated Bioanalytical Protocol

The following protocol outlines a robust Liquid-Liquid Extraction (LLE) method suitable for human plasma.

Reagents & Materials

- Matrix: Human Plasma (K2EDTA).
- Extraction Solvent: Methyl tert-butyl ether (MTBE) or MTBE:Hexane (80:20).
- Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow

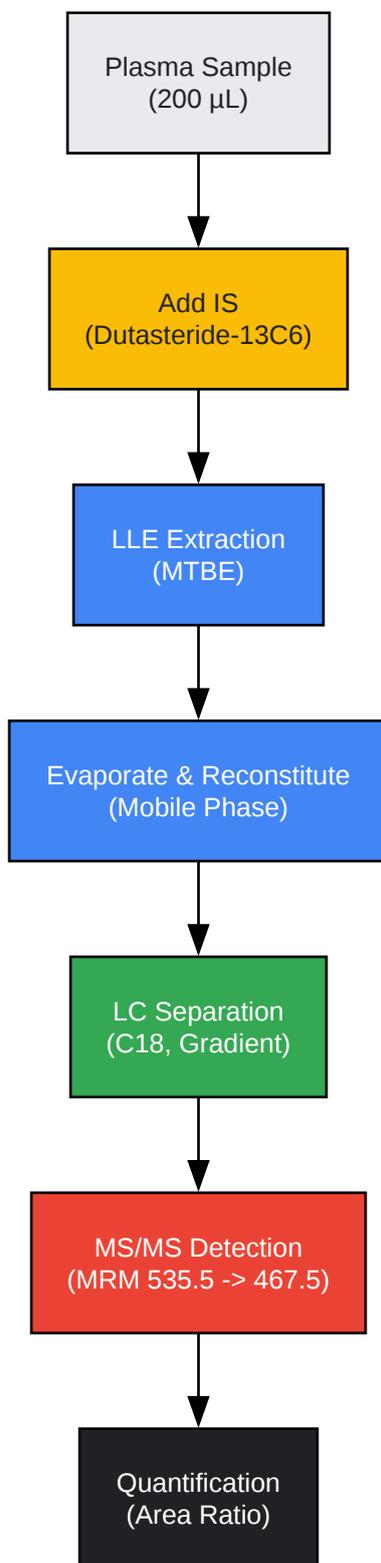
- Sample Aliquoting: Transfer 200 μ L of plasma into a clean tube.
- IS Addition: Add 20 μ L of **Dutasteride-13C6** Working Solution (e.g., 50 ng/mL in 50% MeOH). Vortex for 10 sec.
- Extraction: Add 1.0 mL of MTBE. Cap and vortex vigorously for 5 minutes.
- Phase Separation: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
- Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic supernatant into a clean glass tube.
- Drying: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 100 μ L of Mobile Phase (60:40 A:B). Vortex and transfer to LC vial.

LC-MS/MS Conditions

- Column: Phenomenex Gemini C18 (50 x 2.0 mm, 3 μ m) or equivalent.
- Flow Rate: 0.4 mL/min.
- Gradient:
 - 0.0 - 0.5 min: 40% B

- 0.5 - 3.0 min: Ramp to 95% B
- 3.0 - 4.0 min: Hold 95% B
- 4.1 - 5.5 min: Re-equilibrate 40% B

Analytical Workflow Diagram



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Figure 2: End-to-end bioanalytical workflow for Dutasteride quantification.

Data Analysis & Reliability

To ensure the trustworthiness of the assay, the following acceptance criteria should be applied:

- Linearity: The calibration curve (typically 0.1 – 50 ng/mL) should be weighted () and achieve an .
- IS Response: The variation in **Dutasteride-13C6** peak area across the run should be within of the mean.
- Matrix Effect: Compare the IS response in extracted plasma vs. neat solution. A value between 85-115% indicates minimal ion suppression.
- Carryover: Inject a blank after the highest standard (ULOQ). The analyte peak in the blank should be of the Lower Limit of Quantification (LLOQ).

References

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Sources

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